![molecular formula C6H9NO3S B14204923 (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol CAS No. 821806-17-1](/img/structure/B14204923.png)
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is a compound that features a thiazole ring attached to a propane-1,2-diol moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a suitable diol precursor. One common method is the nucleophilic substitution reaction where the thiazole derivative reacts with an epoxide or a halohydrin under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydroxyl groups in the diol moiety can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 3-[(1,3-Thiazol-5-yl)oxy]propanal or 3-[(1,3-Thiazol-5-yl)oxy]propanone.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of ethers or esters depending on the substituents used.
Scientific Research Applications
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The diol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[(1,3-Thiazol-5-yl)oxy]propan-1-ol: Lacks the second hydroxyl group, which may affect its reactivity and biological activity.
3-[(1,3-Thiazol-5-yl)oxy]propanoic acid: Contains a carboxylic acid group instead of a diol, leading to different chemical properties and applications.
2-(1,3-Thiazol-5-yl)ethanol: Shorter carbon chain, which may influence its solubility and reactivity.
Uniqueness
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is unique due to the presence of both a thiazole ring and a diol moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
821806-17-1 |
|---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(2R)-3-(1,3-thiazol-5-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-2-5(9)3-10-6-1-7-4-11-6/h1,4-5,8-9H,2-3H2/t5-/m1/s1 |
InChI Key |
ZUQANYDGQILHGF-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC=N1)OC[C@@H](CO)O |
Canonical SMILES |
C1=C(SC=N1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
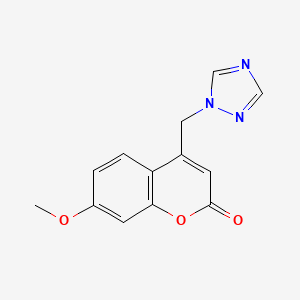
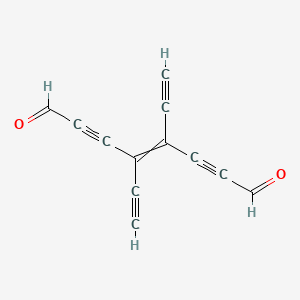
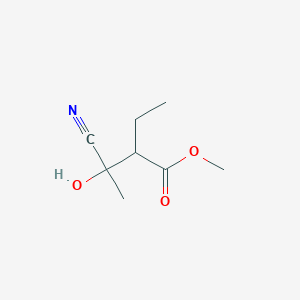
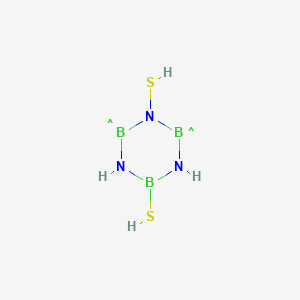
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
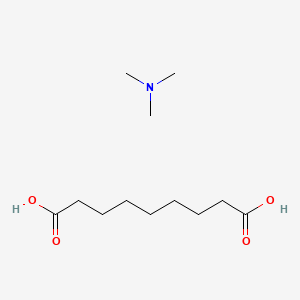
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
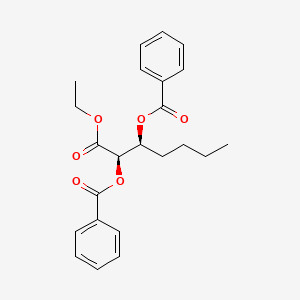

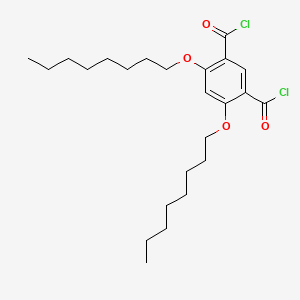
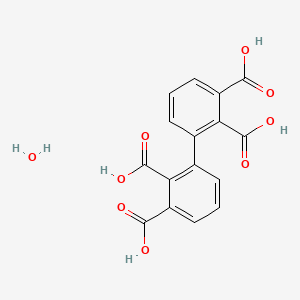
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
